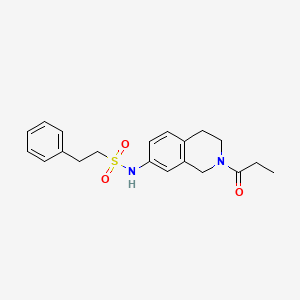
1-(4-fluorophenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Fluorophenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a fluorophenyl group attached to a urea moiety, which is further linked to a pyridazinone ring. Its unique structure makes it a subject of interest for scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorophenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea typically involves multiple steps, starting with the preparation of the fluorophenyl group. The fluorophenyl group can be synthesized through the halogenation of phenyl compounds. Subsequently, the urea moiety is introduced through a reaction with an appropriate isocyanate or urea derivative. The final step involves the attachment of the pyridazinone ring, which can be achieved through cyclization reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(4-Fluorophenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea can undergo various chemical reactions, including:
Oxidation: The fluorophenyl group can be oxidized to form corresponding fluorophenol derivatives.
Reduction: Reduction reactions can be performed on the pyridazinone ring to produce reduced analogs.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines and alcohols can be used for substitution reactions, often in the presence of a base.
Major Products Formed:
Oxidation: Fluorophenol derivatives.
Reduction: Reduced pyridazinone derivatives.
Substitution: Substituted fluorophenyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-(4-Fluorophenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex organic compounds.
Biology: The compound may serve as a probe or inhibitor in biological studies, particularly in enzyme inhibition assays.
Industry: Use in the production of advanced materials and chemical intermediates.
Wirkmechanismus
The mechanism by which 1-(4-Fluorophenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea exerts its effects involves interactions with specific molecular targets and pathways. The fluorophenyl group can interact with enzymes or receptors, leading to modulation of biological processes. The urea moiety may form hydrogen bonds with biological macromolecules, influencing their activity.
Vergleich Mit ähnlichen Verbindungen
1-(4-Fluorophenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea can be compared with other similar compounds, such as:
1-(4-Fluorophenyl)piperazine: This compound features a piperazine ring instead of the pyridazinone ring, leading to different chemical and biological properties.
1-(4-Fluorophenyl)urea: This simpler compound lacks the pyridazinone ring, resulting in distinct reactivity and applications.
Uniqueness: The presence of the pyridazinone ring in this compound contributes to its unique chemical and biological properties, distinguishing it from other similar compounds.
Eigenschaften
IUPAC Name |
1-(4-fluorophenyl)-3-[3-(6-oxopyridazin-1-yl)propyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN4O2/c15-11-4-6-12(7-5-11)18-14(21)16-8-2-10-19-13(20)3-1-9-17-19/h1,3-7,9H,2,8,10H2,(H2,16,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPPZHQSEPPKSQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(N=C1)CCCNC(=O)NC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-[bis(2-methyl-1H-indol-3-yl)methyl]-2-ethoxyphenol](/img/structure/B2911490.png)
![2-(methylsulfanyl)-N-(2-{5-[(4-nitrophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}ethyl)pyridine-3-carboxamide](/img/structure/B2911493.png)



![2,6-difluoro-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B2911499.png)


![N-(3-(dimethylamino)propyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide hydrochloride](/img/structure/B2911505.png)



![1-(4-(benzo[d]isothiazol-3-yl)piperazin-1-yl)-3-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)propan-1-one](/img/structure/B2911511.png)
![3-(5-Amino-7-hydroxy-[1,2,3]triazolo[4,5-D]pyrimidin-2-YL)-N-(3,5-dichlorobenzyl)-benzamide](/img/structure/B2911512.png)
